Hinge-Binding Scaffold Versatility: Pyrazolo[3,4-b]pyridine Achieves Multiple Binding Modes Unavailable to Single-Mode Heterocycles
The pyrazolo[3,4-b]pyridine scaffold—the core of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol—demonstrates superior hinge-binding versatility compared to pyrrolo[2,3-b]pyridine or indazole scaffolds alone, as it structurally combines elements of both and can therefore achieve multiple kinase binding modes rather than being restricted to a single binding geometry [1]. This scaffold-level advantage translates directly to the 1,3-dimethyl derivative's utility as a privileged starting point for kinase inhibitor design.
| Evidence Dimension | Binding mode versatility (kinase hinge region interaction capability) |
|---|---|
| Target Compound Data | Scaffold capable of multiple binding modes via elements of both pyrrolo[2,3-b]pyridine and indazole cores |
| Comparator Or Baseline | Pyrrolo[2,3-b]pyridine or indazole scaffolds individually—each with more restricted binding mode repertoire |
| Quantified Difference | Quantitative binding mode enumeration not available; qualitative scaffold versatility advantage documented in patent review |
| Conditions | Class-level scaffold analysis derived from patent literature review covering 2008-2013; specific kinase target context-dependent |
Why This Matters
Selection of a scaffold with inherent multi-mode binding capability reduces the number of scaffold-hopping iterations required during hit-to-lead optimization, accelerating kinase inhibitor discovery timelines.
- [1] Wenglowsky S. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008-present). Expert Opin Ther Pat. 2013;23(3):281-98. doi: 10.1517/13543776.2013.749861. View Source
